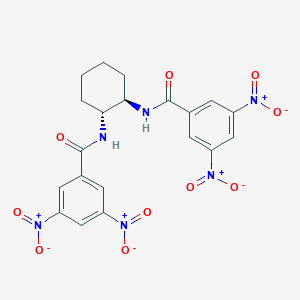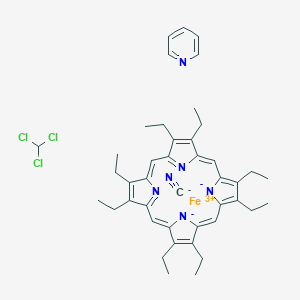
Corppi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Corppi, also known as copper(II) bis(pyridine-2-carboxylate) or Cu(2,2'-dipyridyl)2Cl2, is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biological and environmental sciences. In
作用机制
The mechanism of action of Corppi is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. The complex formation can lead to the inhibition of enzymatic activity or the disruption of cellular processes, ultimately leading to the observed biological effects.
生化和生理效应
Corppi has been shown to have various biochemical and physiological effects, depending on the target molecule. In bacterial cells, Corppi has been shown to disrupt the cell membrane, leading to cell death. In cancer cells, Corppi has been shown to induce apoptosis, or programmed cell death. In addition, Corppi has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using Corppi in lab experiments is its stability and solubility in various solvents. Additionally, Corppi has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Corppi in lab experiments is its sensitivity to light and air, which can lead to the degradation of the compound over time.
未来方向
There are several future directions for the study of Corppi. One potential direction is the development of new antibacterial agents based on Corppi. Additionally, further studies are needed to understand the mechanism of action of Corppi in cancer cells, which could lead to the development of new anticancer drugs. In environmental sciences, further studies are needed to optimize the use of Corppi for the removal of heavy metals from contaminated water. Finally, the development of new Corppi-based compounds with improved properties is also a potential future direction for research.
Conclusion:
In conclusion, Corppi is a coordination compound that has gained significant attention in the field of chemistry due to its unique properties. The compound has potential applications in various scientific fields, including biological and environmental sciences. Further studies are needed to fully understand the mechanism of action of Corppi and to develop new compounds based on this compound.
合成方法
The synthesis of Corppi involves the reaction of Corppi(II) chloride with 2,2'-dipyridyl in the presence of pyridine-2-carboxylic acid. The reaction results in the formation of a greenish-blue precipitate, which is then filtered and washed with ethanol to obtain pure Corppi. The purity of the compound can be confirmed through various analytical techniques, including infrared spectroscopy and X-ray crystallography.
科学研究应用
Corppi has been extensively studied for its potential applications in various scientific fields. In biological sciences, Corppi has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibacterial agents. Additionally, Corppi has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In environmental sciences, Corppi has been shown to have the ability to remove heavy metals from contaminated water, making it a potential candidate for the development of new water treatment technologies.
属性
CAS 编号 |
137865-54-4 |
|---|---|
产品名称 |
Corppi |
分子式 |
C43H50Cl3FeN6 |
分子量 |
813.1 g/mol |
IUPAC 名称 |
chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide |
InChI |
InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3 |
InChI 键 |
HCGPRVRNFIJFQE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
同义词 |
(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III) CORPPI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
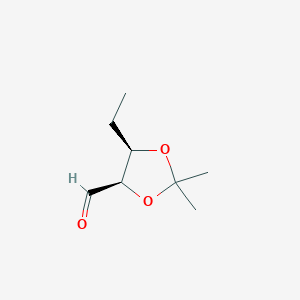
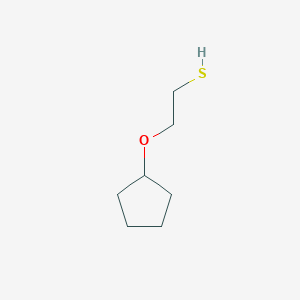
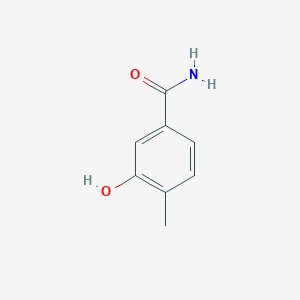

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
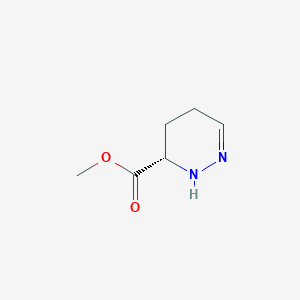
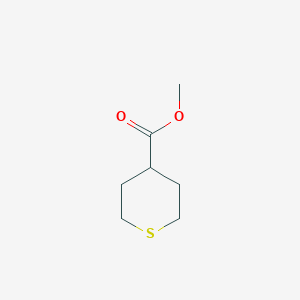
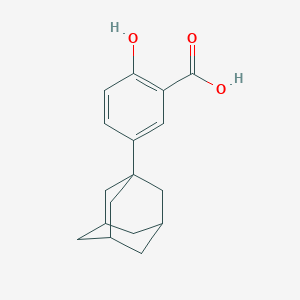
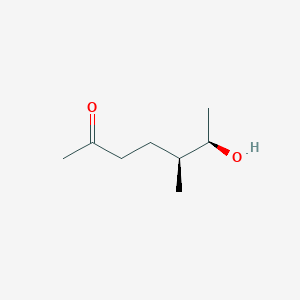
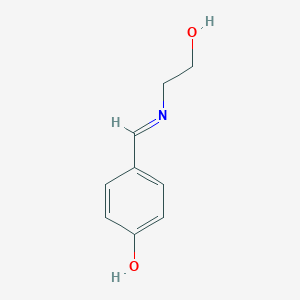
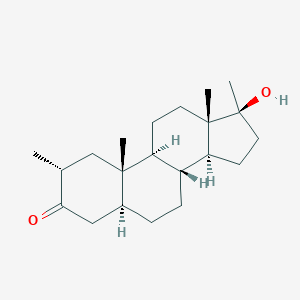
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
